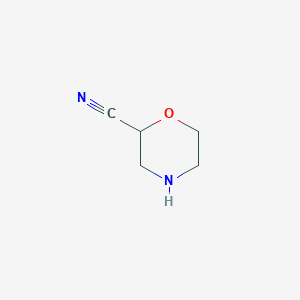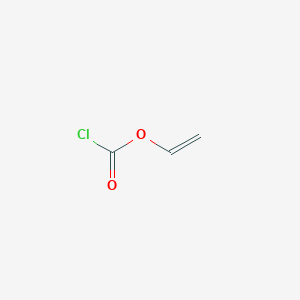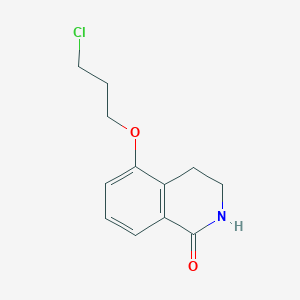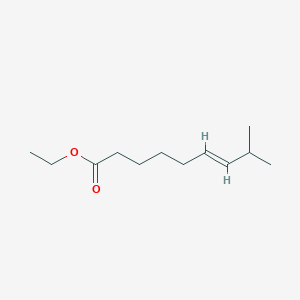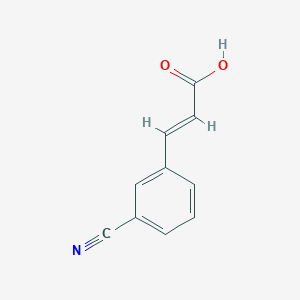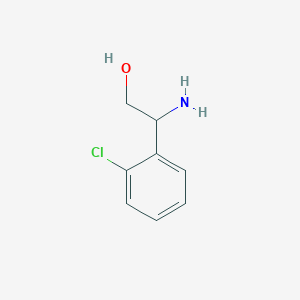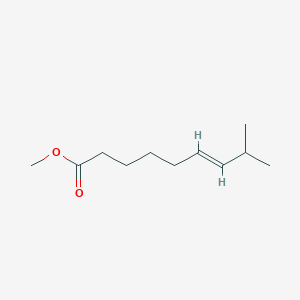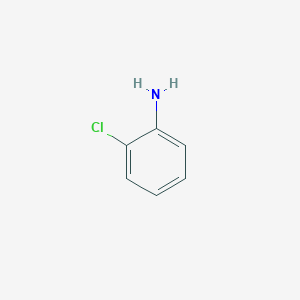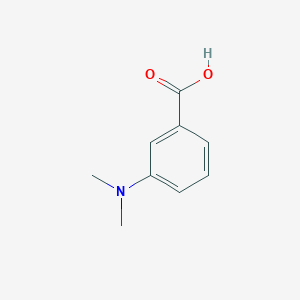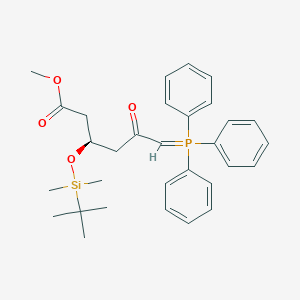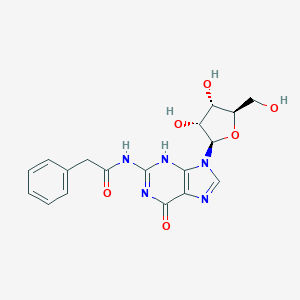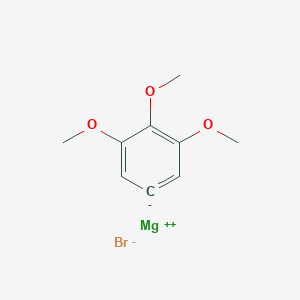
3,4,5-Trimethoxyphenylmagnesium bromide
Übersicht
Beschreibung
3,4,5-Trimethoxyphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. While the provided papers do not directly discuss 3,4,5-trimethoxyphenylmagnesium bromide, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis and reactivity of this compound.
Synthesis Analysis
The synthesis of organomagnesium compounds typically involves the reaction of an organic halide with magnesium metal. The paper on 3,4,5-trimethoxyphenyllithium suggests that the corresponding bromide can be lithiated and then reacted with an electrophile to introduce the 3,4,5-trimethoxyphenyl group via carbon-carbon bond formation. Although this paper discusses the use of lithium, the process can be conceptually similar for the synthesis of the magnesium analog.
Molecular Structure Analysis
Organomagnesium compounds generally have a linear structure at the metal center, with the organic group and the halide occupying the terminal positions. The structure is influenced by the organic substituents and the solvent used during the reaction or crystallization. The paper on trimethylplatinum bromide provides crystal data for a related organometallic compound, which could be used as a reference for understanding the potential crystal structure of organomagnesium compounds.
Chemical Reactions Analysis
Grignard reagents are known for their nucleophilic character, reacting with a variety of electrophiles to form new carbon-carbon bonds. The paper on diazo(trimethylsilyl)methylmagnesium bromide describes its reaction with ketones and aldehydes to form indazoles, demonstrating the versatility of organomagnesium reagents in cycloaddition reactions. This reactivity is likely to be similar for 3,4,5-trimethoxyphenylmagnesium bromide, which could be used to introduce the trimethoxyphenyl group into a wide range of target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of organomagnesium compounds are influenced by their molecular structure. They are typically sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling. The solubility can vary depending on the organic substituents and the solvent. The reactivity of these compounds is also highly dependent on the nature of the substituents and the halide present.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Complex Organic Molecules : Grignard reagents such as “3,4,5-Trimethoxyphenylmagnesium bromide” are often used in the synthesis of complex organic molecules. They can react with a wide variety of compounds and functional groups, making them a versatile tool in organic synthesis .
-
Formation of Carbon-Carbon Bonds : Grignard reagents are commonly used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
-
Changing Functional Groups : Grignard reagents can be used to change the functional groups in molecules, allowing chemists to modify the properties of these molecules .
-
Pharmaceutical Research : Grignard reagents are often used in pharmaceutical research to synthesize new drug molecules or modify existing ones .
-
Material Science : In material science, Grignard reagents can be used to synthesize new materials with desired properties .
-
Environmental Science : In environmental science, Grignard reagents can be used in the study of organic pollutants, as they can react with many types of organic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
magnesium;1,2,3-trimethoxybenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCVXDQDANNME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)OC)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenylmagnesium bromide | |
CAS RN |
133095-91-7 | |
| Record name | 3,4,5-Trimethoxyphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



